2,7-Dibromophenanthrene-9,10-dione 2,7-Dibromophenanthrene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 84405-44-7
VCID: VC20822006
InChI: InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H
SMILES: C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br
Molecular Formula: C14H6Br2O2
Molecular Weight: 366 g/mol

2,7-Dibromophenanthrene-9,10-dione

CAS No.: 84405-44-7

Cat. No.: VC20822006

Molecular Formula: C14H6Br2O2

Molecular Weight: 366 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dibromophenanthrene-9,10-dione - 84405-44-7

Specification

CAS No. 84405-44-7
Molecular Formula C14H6Br2O2
Molecular Weight 366 g/mol
IUPAC Name 2,7-dibromophenanthrene-9,10-dione
Standard InChI InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H
Standard InChI Key LTZIIBSPYWTOQV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br
Canonical SMILES C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br

Introduction

Chemical Identity and Structure

Molecular Characteristics

2,7-Dibromophenanthrene-9,10-dione can be structurally understood as one of the isomers of 2,6-dibromoanthraquinone, conceptualized as a 4,4'-dibromobiphenyl bridged by 1,2-diketones . The compound features a phenanthrene core with two bromine atoms strategically positioned at the 2 and 7 locations, while the 9 and 10 positions contain carbonyl groups forming a quinone structure . This distinctive arrangement of functional groups contributes to its versatility in various chemical transformations and applications. The bromine functionalities serve as reactive sites for further chemical modifications, particularly carbon-carbon bond forming reactions that can extend the conjugation of the core structure . Meanwhile, the diketone moiety provides opportunities for condensation reactions, especially with diamines to form quinoxalines, expanding the compound's utility in materials chemistry .

Identification Parameters

ParameterValue
CAS Number84405-44-7
Chemical FormulaC₁₄H₆Br₂O₂
Molecular Weight366.01 g/mol
IUPAC Name2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione
Common Synonyms2,7-Dibromo-9,10-phenanthrenedione, 27PNDO
PubChem CID265843
InChI KeyLTZIIBSPYWTOQV-UHFFFAOYSA-N
SMILES NotationBrC1=CC=C2C3=CC=C(Br)C=C3C(=O)C(=O)C2=C1
MDL NumberMFCD03931078

Physical and Chemical Properties

Physical Characteristics

2,7-Dibromophenanthrene-9,10-dione presents as a crystalline powder in its pure form . The compound exhibits a high melting point of 331°C, which indicates strong intermolecular forces within its crystal structure . Commercial samples of the compound typically offer high purity levels of ≥97.0% as determined by gas chromatography analysis . The physical appearance and stability of this compound make it suitable for storage and handling in laboratory settings while maintaining its chemical integrity. These properties influence its processing requirements when incorporated into various synthetic pathways and material fabrication processes, particularly when heat treatments are involved.

Electronic Properties

The electronic characteristics of 2,7-Dibromophenanthrene-9,10-dione are particularly significant for its applications in organic electronics. The compound exhibits a highest occupied molecular orbital (HOMO) energy level of 6.99 eV and a lowest unoccupied molecular orbital (LUMO) energy level of 4.44 eV . These energy levels determine the compound's electronic behavior and compatibility with other materials in electronic devices. The presence of bromine atoms, which are electron-withdrawing groups, contributes to the stabilization of the LUMO level, making the compound suitable for electron-transport applications. The diketone functionality further influences the electronic properties by creating an electron-deficient region within the molecule, which affects its reactivity patterns and potential for charge transport in materials.

Synthesis Methodologies

Standard Synthetic Route

The primary synthetic pathway to obtain 2,7-Dibromophenanthrene-9,10-dione involves the bromination of phenanthrene-9,10-diketone under acidic conditions. According to documented procedures, the synthesis begins with dissolving phenanthrene-9,10-diketone in a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) . The reaction mixture is heated to approximately 80°C, creating optimal conditions for electrophilic aromatic substitution . Bromine (Br₂) is then added slowly to the heated solution, allowing for controlled bromination at the 2 and 7 positions of the phenanthrene core . This reaction typically proceeds for 24 hours to ensure complete conversion to the desired dibrominated product . Following precipitation and filtration of the reaction mixture, 2,7-Dibromophenanthrene-9,10-dione can be isolated with impressive yields exceeding 90% .

Purification and Quality Control

The purification of 2,7-Dibromophenanthrene-9,10-dione is essential to achieve the high purity levels required for advanced applications in materials science. Commercial samples typically undergo rigorous purification processes to attain purity levels greater than 97% . The purification methodology often involves recrystallization techniques using appropriate solvents to remove impurities while preserving the structural integrity of the target compound. Quality control measures typically include gas chromatography analysis to confirm purity levels and spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy to verify structural characteristics. These purification and quality control steps are critical for ensuring the compound's performance in subsequent applications, particularly in sensitive electronic devices where trace impurities can significantly impact performance metrics.

Applications in Materials Science

Organic Electronics Applications

2,7-Dibromophenanthrene-9,10-dione serves as a pivotal intermediate in the synthesis of advanced materials for organic electronics. The compound has demonstrated significant utility in the development of organic field-effect transistors (OFETs), which are fundamental components in flexible electronic circuits . When incorporated into semiconductor materials, the compound contributes to the creation of charge transport pathways that determine device performance characteristics. Additionally, research has shown its effectiveness in organic light-emitting diode (OLED) applications, where it can function either as a core component in emissive materials or as a precursor for synthesizing host materials . In organic photovoltaics (OPVs), derivatives of this compound contribute to light absorption and charge separation processes critical for solar energy conversion .

Performance in Device Applications

The implementation of 2,7-Dibromophenanthrene-9,10-dione in device architectures has yielded promising performance metrics in research settings. Pure organic-based phosphorescent light-emitting diodes using this compound as an emitter, paired with bromine-modified 6,11-dibromodibenzo[f,h]quinoxaline as a host material, have demonstrated phosphorescent emission with an external quantum efficiency of 0.11% . More impressively, OLED devices based on derivatives with a dibenzo[a,c]phenazine core, synthesized using this compound as a precursor, have achieved remarkable maximum external quantum efficiencies reaching 39.1% without employing any external light-extraction techniques . These devices also exhibit maximum power efficiency of 112.0 lm W⁻¹ with reduced efficiency roll-off, indicating excellent operational stability . Such performance characteristics underscore the compound's value in advancing organic electronic technologies toward commercial viability.

Chemical Reactivity and Transformations

Bromination Site Reactivity

The bromine substituents at the 2 and 7 positions of 2,7-Dibromophenanthrene-9,10-dione serve as key reactive sites for further synthetic transformations. These sites facilitate various carbon-carbon bond formation reactions, particularly cross-coupling methodologies such as Suzuki, Stille, and Sonogashira reactions . These transformations allow for the extension of conjugation from the phenanthrene core structure, enabling the synthesis of more complex molecular architectures with tailored electronic properties. The reactivity of these bromination sites can be leveraged to attach various functional groups, aromatic systems, or conjugated linkers that modify the optical and electronic characteristics of the resulting materials. This versatility in functionalization makes the compound an excellent building block for constructing structurally diverse materials with application-specific properties.

Carbonyl Group Reactions

The diketone functionality at the 9,10-positions provides another avenue for chemical diversification through various condensation reactions. Of particular significance is the compound's ability to form quinoxalines via condensation with diamine compounds . This reaction pathway enables the synthesis of extended heterocyclic systems with modified electronic properties compared to the parent phenanthrene structure. The carbonyl groups also present opportunities for reduction reactions, potentially leading to alcohol derivatives that offer different reactivity profiles. Additionally, these functional groups can participate in aldol condensations, Wittig reactions, and other carbonyl-specific transformations that further expand the range of accessible derivatives. The combination of reactive bromide and carbonyl functionalities in one molecule creates a multifunctional platform for divergent synthetic strategies.

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